molecular formula C10HCl9O B1329980 Hydrochlordecone CAS No. 53308-47-7

Hydrochlordecone

Cat. No.: B1329980
CAS No.: 53308-47-7
M. Wt: 456.2 g/mol
InChI Key: JJRPRWNOWWPIIT-UHFFFAOYSA-N
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Description

Hydrochlordecone is a derivative of chlordecone, an organochlorine compound that was widely used as an insecticide. Chlordecone, known for its persistence in the environment and its toxic effects, was primarily used in banana plantations to control pests. This compound is often found as a by-product of chlordecone degradation and has been detected in various environmental matrices, particularly in areas where chlordecone was heavily applied .

Mechanism of Action

Target of Action

Hydrochlordecone, an organochlorine pesticide, primarily targets the allophanes , which are amorphous clays found in the volcanic soil of Guadeloupe and Martinique . Allophanes favor the trapping of this compound due to their structure and physical properties .

Mode of Action

This compound interacts with its primary targets, the allophanes, in a way that allows it to be trapped within their structure . This interaction results in the persistence of this compound in the environment, particularly in soils . Over time, this compound undergoes transformation into progressively more dechlorinated products, including a fully dechlorinated carboxylated indene product .

Pharmacokinetics

Its transformation into dechlorinated products suggests metabolic activity .

Result of Action

The molecular and cellular effects of this compound’s action are largely unknown. Its transformation into dechlorinated products indicates that it undergoes molecular changes over time . The cellular effects of this compound, particularly its impact on allophanes and other soil components, require further investigation.

Action Environment

The action of this compound is significantly influenced by environmental factors. Its interaction with allophanes and its persistence in the environment suggest that soil composition and conditions play a crucial role in its action, efficacy, and stability . Furthermore, the transformation of this compound into dechlorinated products appears to occur under water-saturated conditions .

Biochemical Analysis

Biochemical Properties

Hydrochlordecone plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. These interactions often result in the formation of reactive intermediates that can bind covalently to cellular macromolecules, leading to cellular damage. Additionally, this compound has been shown to inhibit ATPase activity, which is essential for cellular energy production .

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. It has been observed to disrupt cell signaling pathways, particularly those involving calcium homeostasis. This disruption can lead to altered gene expression and impaired cellular metabolism. In hepatocytes, this compound induces oxidative stress, resulting in lipid peroxidation and mitochondrial dysfunction . Furthermore, this compound has been implicated in the modulation of immune cell function, potentially leading to immunosuppression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of various enzymes, including cytochrome P450 and ATPases. This inhibition can lead to the accumulation of toxic metabolites and disruption of cellular energy homeostasis. This compound also interacts with nuclear receptors, such as the estrogen receptor, altering gene expression and potentially leading to endocrine disruption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. This compound is relatively stable, with slow degradation rates observed in both in vitro and in vivo studies. Long-term exposure to this compound has been associated with persistent oxidative stress and chronic inflammation in cellular models . These effects are often cumulative, with prolonged exposure leading to more severe cellular dysfunction.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, this compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, it can lead to significant toxicity, including hepatotoxicity, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, with certain doses required to elicit specific toxicological responses.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes reduction to form chlordecol. This metabolite is then conjugated with glucuronic acid to form chlordecol-glucuronide, which is excreted in the urine . The involvement of cytochrome P450 enzymes in this metabolic pathway highlights the importance of these enzymes in the detoxification of this compound.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with various transporters and binding proteins. It has a high affinity for lipid-rich tissues, leading to its accumulation in adipose tissue and the liver . This distribution pattern is consistent with its lipophilic nature and contributes to its persistence in the body.

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells. Its presence in mitochondria is associated with the induction of mitochondrial dysfunction and oxidative stress . The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular transport mechanisms.

Preparation Methods

Hydrochlordecone can be synthesized through the dechlorination of chlordecone. This process can occur naturally in the environment or be induced in laboratory settings. One common method involves the use of anaerobic microcosms, where chlordecone is subjected to microbial activity in the presence of electron donors such as ethanol and acetone. This results in the formation of progressively dechlorinated products, including this compound

Chemical Reactions Analysis

Hydrochlordecone undergoes various chemical reactions, including:

    Reduction: this compound can be further reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other atoms or groups through chemical reactions.

    Dechlorination: this compound can undergo dechlorination, resulting in the formation of compounds with fewer chlorine atoms.

Scientific Research Applications

Hydrochlordecone has been studied extensively in environmental science due to its persistence and toxicity. Research has focused on its transformation and degradation in the environment, particularly in soils and water bodies contaminated with chlordecone. Studies have shown that this compound can be formed through both biotic and abiotic processes, and its presence can serve as an indicator of chlordecone degradation . Additionally, this compound’s interactions with microbial communities and its potential for bioremediation have been areas of active research .

Comparison with Similar Compounds

Hydrochlordecone is similar to other organochlorine compounds, such as chlordecone and mirex. These compounds share a common structural motif of multiple chlorine atoms attached to a hydrocarbon framework, which contributes to their persistence and toxicity. this compound is unique in that it is a degradation product of chlordecone, rather than a primary compound used in industrial applications . This distinction makes this compound particularly relevant in studies of environmental contamination and remediation.

Similar Compounds

Properties

IUPAC Name

1,2,3,4,6,7,9,10,10-nonachloropentacyclo[5.3.0.02,6.03,9.04,8]decan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HCl9O/c11-3-1-4(12)6(14,2(3)20)8(16)7(3,15)5(1,13)10(18,19)9(4,8)17/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRPRWNOWWPIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3(C(=O)C4(C1(C5(C4(C3(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HCl9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967900
Record name 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53308-47-7
Record name Hydrochlordecone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053308477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1a,3,3a,4,5,5,5a,5b-Nonachlorooctahydro-2H-1,3,4-(methanetriyl)cyclobuta[cd]pentalen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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